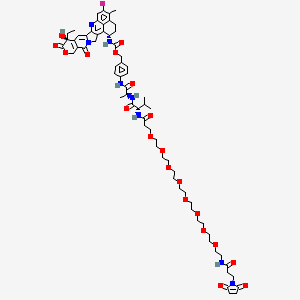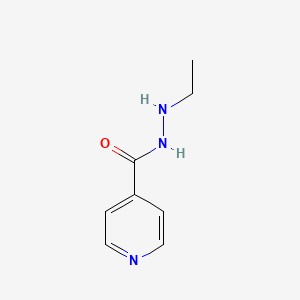
Isonicotinic acid, 2-ethylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinic acid, 2-ethylhydrazide is a derivative of isonicotinic acid hydrazide, which is widely known for its use in the treatment of tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, 2-ethylhydrazide typically involves the esterification of isonicotinic acid with an alcohol, followed by the condensation of the resulting ester with hydrazine hydrate . Another method involves the reaction of isonicotinic acid hydrazide with suitable aldehydes or ketones in organic solvents .
Industrial Production Methods: Industrial production methods often utilize a combination of solution-based synthesis, mechanosynthesis, and solid-state melt reactions to achieve high yields and purity . The mechanochemical approach is particularly effective for producing derivatives of isonicotinic acid hydrazide .
Chemical Reactions Analysis
Types of Reactions: Isonicotinic acid, 2-ethylhydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different reagents can produce a variety of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, ketones, and various organic solvents. Reaction conditions often involve refluxing in ethanol or other suitable solvents .
Major Products Formed: The major products formed from these reactions include hydrazones, quinazolines, and Schiff bases .
Scientific Research Applications
Isonicotinic acid, 2-ethylhydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isonicotinic acid, 2-ethylhydrazide involves its conversion into active metabolites by bacterial catalase. These metabolites inhibit the synthesis of mycolic acid, an essential component of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Isoniazid: A well-known anti-tubercular drug with a similar mechanism of action.
Nicotinic Acid Hydrazide: An isomer of isonicotinic acid hydrazide with multiple biological applications.
Ethionamide: Another anti-tubercular drug that shares structural similarities with isonicotinic acid hydrazide.
Uniqueness: Isonicotinic acid, 2-ethylhydrazide stands out due to its enhanced antimicrobial activity and potential for treating multidrug-resistant tuberculosis . Its unique structure allows for the formation of a wide range of derivatives with diverse biological activities .
Properties
CAS No. |
2365-20-0 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N'-ethylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-2-10-11-8(12)7-3-5-9-6-4-7/h3-6,10H,2H2,1H3,(H,11,12) |
InChI Key |
QUTHVQGMPKXJQP-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


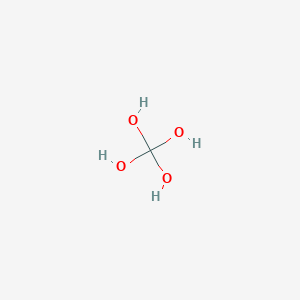
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
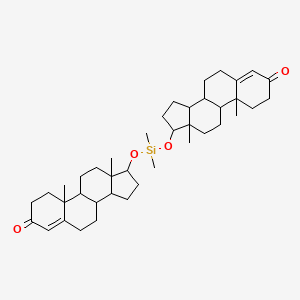
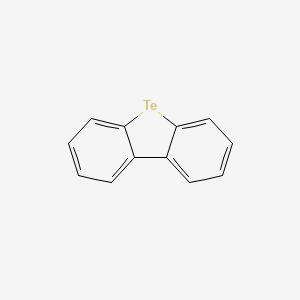
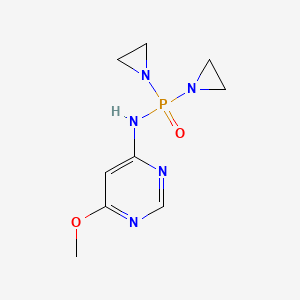
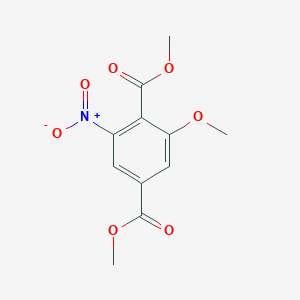
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
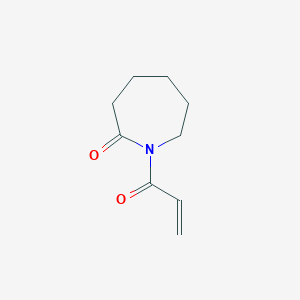
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)

